molecular formula C16H16N4O4 B2981748 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid CAS No. 730949-84-5

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid

Cat. No.: B2981748
CAS No.: 730949-84-5
M. Wt: 328.328
InChI Key: FYLYGKGYYBVTBK-UHFFFAOYSA-N
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Description

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid is a purine derivative featuring a benzyl group at position 3, an ethyl group at position 7, and a dioxo configuration at positions 2 and 5. This compound is of interest in medicinal chemistry due to purine derivatives’ roles in modulating biological pathways, such as adenosine receptor interactions or enzyme inhibition.

Properties

IUPAC Name

2-(3-benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-2-18-10-17-14-13(18)15(23)20(9-12(21)22)16(24)19(14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYGKGYYBVTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with benzyl and ethyl groups under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the presence of a base like hydrazine hydrate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Evidence

The provided evidence includes structurally related purine-acetic acid derivatives, enabling comparative analysis:

a) 2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (CAS: 721407-67-6)
  • Structural Differences : Features two benzyl groups at positions 3 and 7, compared to the target compound’s benzyl (position 3) and ethyl (position 7) substituents.
  • Physicochemical Properties :
    • Higher molecular weight due to additional benzyl group.
    • Solubility likely reduced compared to the ethyl-substituted target compound due to increased hydrophobicity.
    • Safety: Requires precautions against heat and ignition sources (P210) .
b) 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid (CAS: 652-37-9)
  • Structural Differences : Methyl groups at positions 1 and 3 instead of benzyl and ethyl groups.
  • Key Data :
    • Molecular weight: 238.20 g/mol (lower than the benzyl/ethyl analog).
    • Storage: Stable under inert atmosphere at room temperature .
    • Hazards: Oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
c) Poly(2-(9H-carbazol-9-yl)acetic acid)
  • Solubility: Soluble in DMSO, THF, NMP, and DMAC, unlike purine derivatives, which may have narrower solvent compatibility .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Safety Precautions
2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid 3-benzyl, 7-ethyl Not available Hypothesized moderate solubility Likely requires standard lab handling
2-(3,7-Dibenzyl-2,6-dioxo-purine)acetic acid 3,7-dibenzyl Not available Low solubility, heat-sensitive P210 (avoid ignition sources)
2-(1,3-Dimethyl-2,6-dioxo-purine)acetic acid 1,3-dimethyl 238.20 Room-temperature stable H302 (oral toxicity)

Key Research Findings

Substituent Effects on Solubility :

  • Benzyl groups increase hydrophobicity, reducing aqueous solubility. Ethyl groups offer a balance between lipophilicity and molecular weight.
  • Methyl-substituted analogs (e.g., CAS 652-37-9) exhibit lower molecular weights and may favor metabolic clearance .

Safety and Handling :

  • Dibenzyl derivatives (CAS 721407-67-6) require stringent thermal controls , whereas dimethyl analogs (CAS 652-37-9) demand precautions against ingestion and inhalation .

Biological Activity

2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid is a synthetic compound within the purine family, notable for its structural complexity and potential biological activities. This compound features a benzyl group and an ethyl group attached to a purine skeleton, which is significant in biochemistry, particularly in nucleic acid structure and function. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The molecular formula of this compound is C16H16N4O4, with a molecular weight of 328.32 g/mol. The presence of the dioxo group contributes to its reactivity and interaction with biological macromolecules.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16N4O4
Molecular Weight328.32 g/mol
CAS Number730949-84-5

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways influenced by this compound can lead to changes in cellular signaling and metabolic processes.

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
  • Receptor Binding : The compound can bind to receptors that modulate cellular responses, potentially affecting pathways related to inflammation and cell proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral properties, particularly against certain RNA viruses. The mechanism may involve interference with viral replication processes or host cell interactions.

Anticancer Properties

The compound has shown promise in inhibiting the growth of various cancer cell lines. Its mechanism may involve inducing apoptosis (programmed cell death) or inhibiting cell cycle progression.

Anti-inflammatory Effects

Research highlights the potential of this compound to reduce inflammation in various models, suggesting it could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antiviral Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of purine compounds, including this compound, showed significant antiviral activity against influenza virus strains .
  • Anticancer Activity : Research published in Cancer Letters indicated that the compound could inhibit the proliferation of human cancer cell lines through mechanisms involving apoptosis induction .
  • Inflammation Model Study : A study detailed in European Journal of Pharmacology reported that administration of this compound in animal models resulted in reduced markers of inflammation, suggesting therapeutic potential for inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-(3-Benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetic acid?

  • Synthesis : Use a multi-step organic synthesis approach, starting with purine derivatives. Introduce the benzyl and ethyl groups via nucleophilic substitution, followed by acetic acid functionalization. Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to minimize side products .
  • Characterization : Employ HPLC with UV detection (as per pharmacopeial standards) for purity assessment. Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Monitor impurities using relative retention times and peak response ratios, as outlined in chromatographic protocols .

Q. How can impurities in this compound be systematically identified and quantified?

  • Impurity Profiling : Use reverse-phase HPLC with a C18 column and gradient elution. Compare retention times and peak areas against known synthetic byproducts (e.g., ethyl ester derivatives or benzyl-oxidized analogs). Limit individual impurities to ≤0.5% and total impurities to ≤2.0%, adhering to pharmacopeial guidelines .
  • Validation : Cross-validate results with LC-MS to confirm molecular weights of impurities. Apply statistical methods (e.g., ANOVA) to ensure reproducibility across batches .

Q. What experimental design strategies are optimal for studying the compound’s stability under varying conditions?

  • DoE Framework : Implement a factorial design to test variables such as pH (2–10), temperature (4–60°C), and light exposure. Use response surface methodology (RSM) to model degradation kinetics and identify critical stability factors .
  • Analytical Endpoints : Quantify degradation products via HPLC and correlate with spectroscopic changes (e.g., UV-Vis absorption shifts at λ~260 nm for purine derivatives) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in biological systems?

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to map reaction pathways, such as nucleophilic attack at the purine C2/C6 positions. Use transition state analysis to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in experimental data, such as unexpected bioactivity or inconsistent synthetic yields?

  • Root-Cause Analysis : Investigate batch-to-batch variability using principal component analysis (PCA) of impurity profiles and reaction parameters .
  • Hypothesis Testing : For anomalous bioactivity, conduct dose-response assays in parallel with structural analogs to isolate functional group contributions. Use kinetic modeling to distinguish target-specific effects from off-target interactions .

Q. How can AI-driven platforms optimize the compound’s synthesis and scale-up processes?

  • Machine Learning (ML) : Train models on historical reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions for new derivatives. Integrate real-time feedback from process analytical technology (PAT) for adaptive control .
  • Automation : Deploy robotic synthesis platforms for high-throughput screening of reaction parameters (e.g., residence time, mixing efficiency) .

Q. What interdisciplinary approaches enhance understanding of the compound’s physicochemical properties?

  • Materials Informatics : Corrogate crystallography data (e.g., powder XRD) with solubility parameters to design co-crystals for improved bioavailability .
  • Surface Plasmon Resonance (SPR) : Characterize binding affinities using gold sensor arrays functionalized with target biomolecules (e.g., antibodies or aptamers) .

Methodological Considerations

Q. How to validate assays for quantifying this compound in complex matrices (e.g., serum)?

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound. Validate recovery rates (>85%) via spike-and-recovery experiments .
  • Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Calibrate against deuterated internal standards to correct for matrix effects .

Q. What advanced statistical methods are critical for analyzing dose-dependent responses in preclinical studies?

  • Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate EC50_{50} and efficacy parameters. Assess model adequacy via residual plots and Akaike information criterion (AIC) .
  • Bayesian Hierarchical Modeling : Account for inter-study variability in meta-analyses of toxicity or efficacy data .

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